molecular formula C16H19NO4 B13670645 Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate

Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate

Katalognummer: B13670645
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: WIQVHGPYLAPXQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of MFCD29058964 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific starting materials under controlled conditions to form the desired product. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product . The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Analyse Chemischer Reaktionen

MFCD29058964 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .

Wissenschaftliche Forschungsanwendungen

MFCD29058964 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways. Additionally, MFCD29058964 can be used in industrial applications, such as the development of new materials or as a reagent in various chemical processes .

Wirkmechanismus

The mechanism of action of MFCD29058964 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

MFCD29058964 can be compared with other similar compounds based on its structural properties and applications. Similar compounds include other azaspiroheptane derivatives and related molecules with comparable chemical structures. The uniqueness of MFCD29058964 lies in its specific functional groups and the resulting chemical reactivity and biological activity .

Conclusion

MFCD29058964 is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.

Eigenschaften

Molekularformel

C16H19NO4

Molekulargewicht

289.33 g/mol

IUPAC-Name

5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

InChI

InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI-Schlüssel

WIQVHGPYLAPXQM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.